Cas no 1006444-12-7 (4-chloro-1-(4-methoxyphenoxy)methyl-1H-pyrazole-3-carboxylic acid)
4-chloro-1-(4-methoxyphenoxy)methyl-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
- 4-chloro-1-(4-methoxyphenoxy)methyl-1H-pyrazole-3-carboxylic acid
- STL414443
- AKOS000306941
- EN300-229176
- BBL040948
- 4-chloro-1-[(4-methoxyphenoxy)methyl]pyrazole-3-carboxylic acid
- 4-Chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylicacid
- 4-Chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid
- 1006444-12-7
- 4-CHLORO-1-(4-METHOXYPHENOXYMETHYL)PYRAZOLE-3-CARBOXYLIC ACID
- CS-0302875
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- MDL: MFCD04968039
- Inchi: 1S/C12H11ClN2O4/c1-18-8-2-4-9(5-3-8)19-7-15-6-10(13)11(14-15)12(16)17/h2-6H,7H2,1H3,(H,16,17)
- InChI Key: LLIKKKKTVGAVDP-UHFFFAOYSA-N
- SMILES: ClC1C(C(=O)O)=NN(C=1)COC1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 282.0407345Da
- Monoisotopic Mass: 282.0407345Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 73.6Ų
4-chloro-1-(4-methoxyphenoxy)methyl-1H-pyrazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A897266-1g |
4-Chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid |
1006444-12-7 | 97% | 1g |
$237.0 | 2024-04-26 | |
| Ambeed | A897266-5g |
4-Chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid |
1006444-12-7 | 97% | 5g |
$710.0 | 2024-04-26 | |
| Chemenu | CM483640-1g |
4-Chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid |
1006444-12-7 | 97% | 1g |
$235 | 2022-06-14 | |
| Chemenu | CM483640-5g |
4-Chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid |
1006444-12-7 | 97% | 5g |
$696 | 2022-06-14 | |
| Enamine | EN300-229176-0.05g |
4-chloro-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid |
1006444-12-7 | 95% | 0.05g |
$88.0 | 2024-06-20 | |
| Enamine | EN300-229176-0.1g |
4-chloro-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid |
1006444-12-7 | 95% | 0.1g |
$132.0 | 2024-06-20 | |
| Enamine | EN300-229176-0.25g |
4-chloro-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid |
1006444-12-7 | 95% | 0.25g |
$188.0 | 2024-06-20 | |
| Enamine | EN300-229176-0.5g |
4-chloro-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid |
1006444-12-7 | 95% | 0.5g |
$353.0 | 2024-06-20 | |
| Enamine | EN300-229176-1.0g |
4-chloro-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid |
1006444-12-7 | 95% | 1.0g |
$470.0 | 2024-06-20 | |
| Enamine | EN300-229176-2.5g |
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1006444-12-7 | 95% | 2.5g |
$923.0 | 2024-06-20 |
4-chloro-1-(4-methoxyphenoxy)methyl-1H-pyrazole-3-carboxylic acid Suppliers
4-chloro-1-(4-methoxyphenoxy)methyl-1H-pyrazole-3-carboxylic acid Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Additional information on 4-chloro-1-(4-methoxyphenoxy)methyl-1H-pyrazole-3-carboxylic acid
Professional Introduction to 4-chloro-1-(4-methoxyphenoxy)methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1006444-12-7)
4-chloro-1-(4-methoxyphenoxy)methyl-1H-pyrazole-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1006444-12-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad spectrum of biological activities and utility in drug development. The presence of both chloro and methoxy substituents, along with a phenoxy methyl side chain, contributes to its unique chemical properties and potential pharmacological effects.
The structural framework of 4-chloro-1-(4-methoxyphenoxy)methyl-1H-pyrazole-3-carboxylic acid incorporates several key functional groups that are strategically positioned to interact with biological targets. The chloro group at the 4-position of the pyrazole ring enhances electrophilicity, making it a suitable candidate for further derivatization and modification. Concurrently, the methoxy-substituted phenoxy group at the 1-position introduces hydrophilicity and potential metabolic stability, which are critical factors in drug design. These features collectively contribute to the compound's versatility in medicinal chemistry applications.
In recent years, there has been growing interest in pyrazole derivatives due to their demonstrated efficacy in various therapeutic areas. Research has highlighted the potential of this class of compounds as scaffolds for developing novel drugs targeting inflammatory diseases, neurological disorders, and cancer. Specifically, studies have shown that pyrazole-based molecules can modulate enzyme activity and receptor binding, leading to therapeutic benefits. The compound 4-chloro-1-(4-methoxyphenoxy)methyl-1H-pyrazole-3-carboxylic acid is being explored as a precursor in synthesizing more complex pharmacophores designed to enhance drug potency and selectivity.
The synthesis of 4-chloro-1-(4-methoxyphenoxy)methyl-1H-pyrazole-3-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of the pyrazole core, followed by functionalization at the 3-position with a carboxylic acid group. Subsequent introduction of the chloro substituent at the 4-position and the phenoxy methyl side chain completes the structural assembly. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve regioselective modifications, ensuring that desired functional groups are incorporated at specific positions on the molecular framework.
The pharmacological profile of 4-chloro-1-(4-methoxyphenoxy)methyl-1H-pyrazole-3-carboxylic acid is under active investigation in academic and industrial research settings. Preliminary studies suggest that this compound exhibits inhibitory activity against certain enzymes implicated in disease pathogenesis. For instance, it has shown promise in assays targeting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Additionally, its interaction with other biological targets such as kinases and transcription factors has been explored, indicating potential applications in oncology and immunomodulation.
One of the most compelling aspects of 4-chloro-1-(4-methoxyphenoxy)methyl-1H-pyrazole-3-carboxylic acid is its synthetic flexibility. Researchers have leveraged its core structure to develop libraries of derivatives with tailored properties for high-throughput screening (HTS) campaigns. By systematically modifying substituents on the pyrazole ring and side chains, scientists aim to identify analogs with improved pharmacokinetic profiles, reduced toxicity, and enhanced therapeutic efficacy. This approach aligns with contemporary drug discovery strategies that emphasize structure-based design and computational modeling.
The role of computational chemistry in optimizing 4-chloro-1-(4-methoxyphenoxy)methyl-1H-pyrazole-3-carboxylic acid derivatives cannot be overstated. Molecular docking simulations have been used to predict binding affinities between the compound and biological targets, providing insights into molecular interactions at an atomic level. These simulations guide experimental efforts by identifying key residues involved in binding and suggesting modifications that could enhance target engagement. Furthermore, quantum mechanical calculations have been employed to understand electronic properties and reactivity patterns, aiding in rational synthesis design.
As research progresses, novel applications for 4-chloro-1-(4-methoxyphenoxy)methyl-1H-pyrazole-3-carboxylic acid are likely to emerge from interdisciplinary collaborations between synthetic chemists, biochemists, and clinicians. The integration of artificial intelligence (AI) tools for de novo drug design has further accelerated the discovery pipeline by generating hypotheses about molecular structures with desired properties. This innovative approach holds promise for accelerating the development of next-generation therapeutics based on pyrazole scaffolds.
The industrial significance of 4-chloro-1-(4-methoxyphenoxy)methyl-1H-pyrazole-3-carboxylic acid extends beyond academic research into commercial drug development programs. Pharmaceutical companies are increasingly investing in libraries of heterocyclic compounds like pyrazoles due to their proven track record in clinical success. The compound's structural features make it an attractive candidate for further development into a lead molecule or intermediate for more complex drug candidates. Collaborative efforts between academia and industry are essential for translating laboratory findings into tangible therapeutic solutions.
In conclusion,4-chloro-1-(4-methoxyphenoxy)methyl-1H-pyrazole-3-carboxylic acid (CAS No.1006444-12-7) represents a promising entity in medicinal chemistry with diverse applications across multiple therapeutic domains. Its unique structural attributes combined with ongoing research efforts position it as a valuable building block for developing novel pharmaceuticals aimed at addressing unmet medical needs.
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